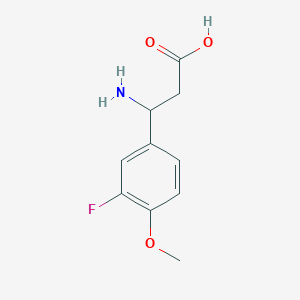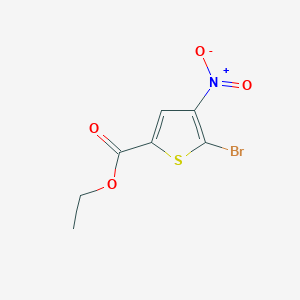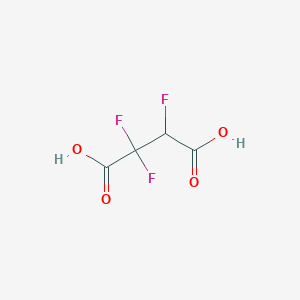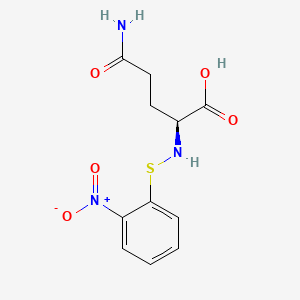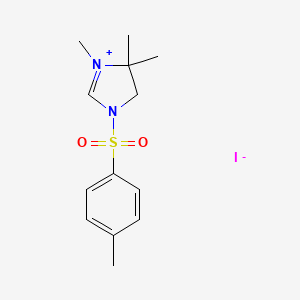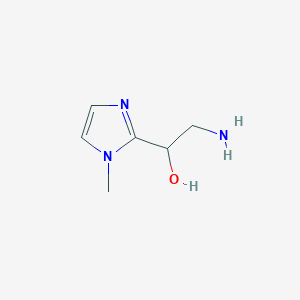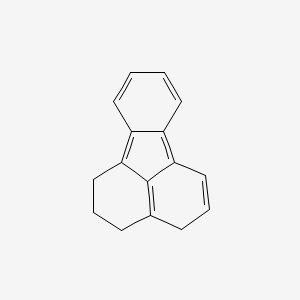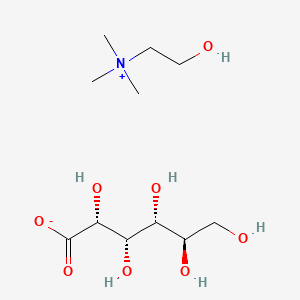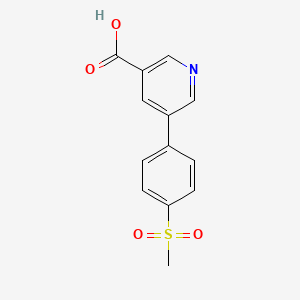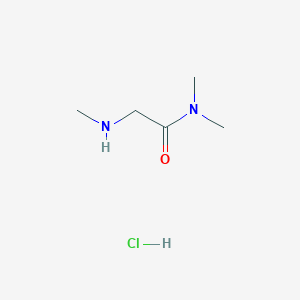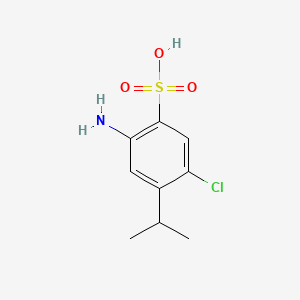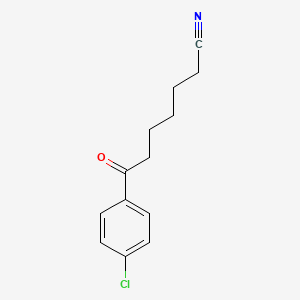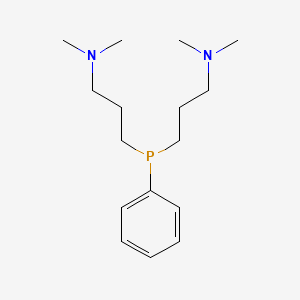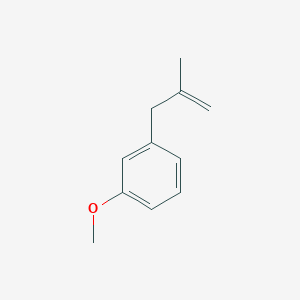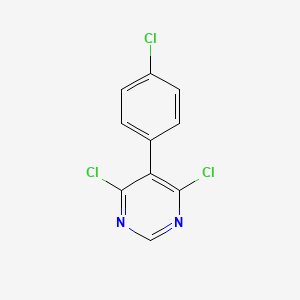
4,6-Dichloro-5-(4-chlorophenyl)pyrimidine
Vue d'ensemble
Description
4,6-Dichloro-5-(4-chlorophenyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic organic compound that contains two nitrogen atoms in its structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, agrochemistry, and material science.
Applications De Recherche Scientifique
- Field : Pharmacology
- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory .
- Method : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
- Field : Organic Chemistry
- Application : 4,6-Dichloropyrimidine was used in the synthesis of N-substituted azacalix pyrimidines .
- Method : The synthesis involved tandem amination and Suzuki-Miyaura cross-coupling .
- Results : The method allowed the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Anti-inflammatory Activities
Synthesis of N-substituted Azacalix Pyrimidines
Synthesis of Biarylpyrimidines
- Field : Pharmacology
- Application : Pyrimidines, including 2,4,6-trisubstituted pyrimidines, have been synthesized and tested for their antimicrobial activity .
- Method : The antimicrobial activity of these compounds is evaluated using the cup plate method on various bacterial and fungal strains .
- Results : Some of the synthesized derivatives exhibited promising activity against microbial strains .
- Field : Oncology
- Application : Pyrimidine derivatives have been used in the treatment of various cancers .
- Method : These compounds work by inhibiting the growth of cancer cells .
- Results : Some pyrimidine-based drugs, such as imatinib, Dasatinib, and nilotinib, are well-established treatments for leukemia .
- Field : Organic Chemistry
- Application : 4,6-Dichloropyrimidine was used as a starting reagent for the synthesis of disubstituted pyrimidines .
- Method : The synthesis involved tandem amination and Suzuki-Miyaura cross-coupling .
- Results : The method resulted in the production of disubstituted pyrimidines .
Antimicrobial Activity
Anticancer Activity
Synthesis of Disubstituted Pyrimidines
- Field : Pharmacology
- Application : Pyrimidines, including 2,4,6-trisubstituted pyrimidines, have been synthesized and tested for their antioxidant activity .
- Method : The antioxidant activity of these compounds is evaluated using various in vitro antioxidant assays .
- Results : Some of the synthesized derivatives exhibited promising activity against oxidative stress .
- Field : Pharmacology
- Application : Pyrimidines, including 2,4,6-trisubstituted pyrimidines, have been synthesized and tested for their antifungal activity .
- Method : The antifungal activity of these compounds is evaluated using various in vitro antifungal assays .
- Results : Some of the synthesized derivatives exhibited promising activity against fungal strains .
- Field : Organic Chemistry
- Application : 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde was used in the synthesis of N-heterocyclic systems .
- Method : The synthesis involved aromatic nucleophilic substitution reactions under mild and environmentally friendly conditions .
- Results : The method allowed the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Antioxidant Activity
Antifungal Activity
Synthesis of N-Heterocyclic Systems
Safety And Hazards
Propriétés
IUPAC Name |
4,6-dichloro-5-(4-chlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)8-9(12)14-5-15-10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYDKTUDEIWLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621059 | |
| Record name | 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-(4-chlorophenyl)pyrimidine | |
CAS RN |
3974-18-3 | |
| Record name | 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



